3-Amino-4-methylcyclohexane-1-carboxylic acid

Catalog No.
S2972393
CAS No.
1379173-95-1
M.F
C8H15NO2
M. Wt
157.213
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-methylcyclohexane-1-carboxylic acid

CAS Number

1379173-95-1

Product Name

3-Amino-4-methylcyclohexane-1-carboxylic acid

IUPAC Name

3-amino-4-methylcyclohexane-1-carboxylic acid

Molecular Formula

C8H15NO2

Molecular Weight

157.213

InChI

InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h5-7H,2-4,9H2,1H3,(H,10,11)

InChI Key

KUPBCZPXBMTAOQ-UHFFFAOYSA-N

SMILES

CC1CCC(CC1N)C(=O)O

Solubility

not available

3-Amino-4-methylcyclohexane-1-carboxylic acid is an organic compound characterized by its cyclohexane ring structure, which is substituted with an amino group and a carboxylic acid group. Its molecular formula is C₈H₁₅NO₂, and it is recognized for its potential applications in pharmaceuticals and biochemical research. The presence of both the amino and carboxylic acid functional groups allows it to participate in various

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives, often utilizing acyl chlorides or anhydrides as reagents.

These reactions highlight the compound's reactivity and potential for further modification in synthetic chemistry.

The biological activity of 3-Amino-4-methylcyclohexane-1-carboxylic acid stems from its structural features that allow it to interact with various biological targets. It can modulate enzyme activity through hydrogen bonding and ionic interactions due to its functional groups. This property makes it a candidate for studies related to enzyme-substrate interactions, potentially serving as a model compound for understanding amino acid behavior in biological systems .

Several methods exist for synthesizing 3-Amino-4-methylcyclohexane-1-carboxylic acid:

  • Cyclization of Precursors: One common approach involves the cyclization of suitable precursors, such as 4-methylcyclohexanone, followed by amination and carboxylation reactions.
  • Amination Reactions: The introduction of the amino group can be achieved through various amination techniques, often involving the use of strong bases to facilitate the reaction.
  • Carboxylation: The carboxylic acid functionality is typically introduced via carboxylation reactions, which may involve carbon dioxide or other carbon sources under specific conditions .

These synthetic routes are crucial for producing the compound in both laboratory and industrial settings.

3-Amino-4-methylcyclohexane-1-carboxylic acid has several notable applications:

  • Pharmaceuticals: It serves as a building block in drug development, particularly in synthesizing compounds with potential therapeutic effects.
  • Biochemical Research: Its unique structure allows researchers to study enzymatic processes and interactions at a molecular level.
  • Chemical Synthesis: It is utilized as a reagent in various organic reactions, aiding in the creation of more complex molecules .

Interaction studies involving 3-Amino-4-methylcyclohexane-1-carboxylic acid focus on its ability to bind with enzymes and receptors. The compound's amino group can form hydrogen bonds with active sites, while the carboxylic acid group may participate in acid-base interactions. These studies are essential for understanding how structural modifications can influence biological activity and therapeutic efficacy .

Several compounds share structural similarities with 3-Amino-4-methylcyclohexane-1-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Amino-3-methylcyclohexane-1-carboxylic acidCyclohexane ring with an amino and carboxylic groupDifferent substitution pattern affecting reactivity
1-Amino-4,4-dimethylcyclohexane-1-carboxylic acidTwo methyl groups at the 4-positionIncreased steric hindrance compared to 3-Amino
1-Amino-3,3-dimethylcyclopentane-1-carboxylic acidCyclopentane ring structureSmaller ring size may influence biological activity
4-(Aminomethyl)cyclohexanecarboxylic acidAminomethyl substitution on cyclohexaneDistinct functional group positioning

The uniqueness of 3-Amino-4-methylcyclohexane-1-carboxylic acid lies in its specific substitution pattern, which affects its steric and electronic properties, influencing its reactivity and interactions compared to these similar compounds .

This detailed overview emphasizes the importance of 3-Amino-4-methylcyclohexane-1-carboxylic acid in both chemical synthesis and biological research, showcasing its versatility and potential for future applications.

XLogP3

-1.8

Dates

Modify: 2023-08-17

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